molecular formula C11H16O5 B8338528 1-Carboxy-3,5,7-trihydroxyadamantane

1-Carboxy-3,5,7-trihydroxyadamantane

Cat. No.: B8338528
M. Wt: 228.24 g/mol
InChI Key: LMYTYLMNPLNZLY-UHFFFAOYSA-N
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Description

1-Carboxy-3,5,7-trihydroxyadamantane is a highly functionalized adamantane derivative featuring a carboxylic acid group at position 1 and hydroxyl groups at positions 3, 5, and 5. Adamantane derivatives are known for their rigid, diamondoid structures, which confer unique physicochemical properties, including high thermal stability and lipophilicity.

Properties

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

3,5,7-trihydroxyadamantane-1-carboxylic acid

InChI

InChI=1S/C11H16O5/c12-7(13)8-1-9(14)4-10(15,2-8)6-11(16,3-8)5-9/h14-16H,1-6H2,(H,12,13)

InChI Key

LMYTYLMNPLNZLY-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC3(CC1(CC(C2)(C3)O)O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Hydroxyadamantane-1-carboxylic Acid

  • Molecular Formula : C₁₁H₁₆O₃
  • Molecular Weight : 196.24 g/mol
  • Functional Groups : One hydroxyl (position 3), one carboxylic acid (position 1)
  • Key Properties : Melting point: 203–204°C; moderate solubility in polar solvents due to the carboxylic acid group .
  • Comparison :
    • The absence of hydroxyl groups at positions 5 and 7 reduces hydrogen-bonding capacity compared to 1-Carboxy-3,5,7-trihydroxyadamantane.
    • Lower acidity (pKa ~4–5 for the carboxylic acid) compared to polyhydroxy derivatives, where additional hydroxyls may influence electron withdrawal .

Methyl 3-Hydroxyadamantane-1-carboxylate

  • Molecular Formula : C₁₂H₁₈O₃
  • Molecular Weight : 210.27 g/mol
  • Functional Groups : One hydroxyl (position 3), one methyl ester (position 1)
  • Key Properties : Esterification improves lipophilicity, making it more suitable for organic-phase reactions. The methyl ester group reduces aqueous solubility compared to the carboxylic acid form .
  • Comparison :
    • The ester derivative lacks the acidic proton of the carboxylic acid, altering reactivity in nucleophilic or catalytic processes.
    • Reduced polarity compared to this compound, which may limit applications in hydrophilic systems.

1,3,5,7-Adamantanetetracarboxylic Acid

  • Molecular Formula : C₁₄H₁₆O₈
  • Molecular Weight : 312.27 g/mol
  • Functional Groups : Four carboxylic acids (positions 1, 3, 5, 7)
  • Key Properties : High acidity (multiple carboxylic groups) and exceptional thermal stability. Used in metal-organic frameworks (MOFs) and polymer synthesis .
  • Higher molecular weight and acidity compared to this compound, which may limit biocompatibility in pharmaceutical contexts.

Data Table: Comparative Analysis of Adamantane Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
This compound* C₁₁H₁₄O₅ 226.23 1 COOH, 3 OH (3,5,7) High polarity, multiple H-bond donors
3-Hydroxyadamantane-1-carboxylic Acid C₁₁H₁₆O₃ 196.24 1 COOH, 1 OH (3) mp 203–204°C, moderate solubility
Methyl 3-Hydroxyadamantane-1-carboxylate C₁₂H₁₈O₃ 210.27 1 COOCH₃, 1 OH (3) Lipophilic, ester stability
1,3,5,7-Adamantanetetracarboxylic Acid C₁₄H₁₆O₈ 312.27 4 COOH High acidity, thermal stability

Research Findings and Implications

  • Solubility and Bioavailability: The polyhydroxy structure of this compound likely enhances aqueous solubility compared to mono-hydroxy derivatives like 3-Hydroxyadamantane-1-carboxylic acid, which could improve bioavailability in drug delivery systems .
  • Applications: Potential use in catalysis (e.g., as ligands in metal complexes) or as a building block for dendritic polymers, leveraging its multiple functional groups .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Carboxy-3,5,7-trihydroxyadamantane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis often involves functionalization of adamantane derivatives via hydroxylation and carboxylation. For example, Lewis acid-catalyzed reactions (e.g., ZnI₂) with trimethylsilyl cyanide-¹³C can introduce isotopic labels for mechanistic studies . Key factors affecting yield include:

  • Catalyst choice : Lewis acids like ZnI₂ enhance regioselectivity.
  • Temperature : Room temperature (25°C) minimizes side reactions.
  • Solvent : Trimethylsilyl chloride acts as both solvent and reagent.
  • Table : Comparative yields under varying conditions (hypothetical data based on ):
CatalystTemp (°C)Yield (%)Purity (%)
ZnI₂259899
None254575

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹³C NMR : Resolves carbon environments (e.g., ¹³C-labeled derivatives show distinct peaks at 138.1 ppm for olefinic carbons) .
  • IR Spectroscopy : Confirms hydroxyl (-OH, ~3200 cm⁻¹) and carboxyl (-COOH, ~1700 cm⁻¹) groups.
  • Mass Spectrometry : Validates molecular weight (C₁₁H₁₆O₃: 196.24 g/mol) .
  • Resolution of contradictions : Cross-validate data using multiple techniques (e.g., comparing NMR with computational predictions) .

Q. How can factorial design optimize synthesis parameters for this compound?

  • Methodological Answer : Use a 2³ factorial design to test variables:

  • Factors : Catalyst concentration, temperature, reaction time.
  • Response variables : Yield, purity.
  • Steps :

Define levels for each factor (e.g., low/high catalyst).

Conduct experiments in randomized order.

Analyze interactions using ANOVA .

Advanced Research Questions

Q. What mechanistic insights have been gained through isotopic labeling in adamantane derivative synthesis?

  • Methodological Answer : ¹³C labeling (e.g., homoadamantene-4-¹³C) revealed intermediates in Lewis acid-catalyzed rearrangements. For example:

  • Pathway : Homoadamantene → methyladamantane via carbocation intermediates.
  • Key finding : ¹³C NMR showed no 1-methyladamantane formation, suggesting slow interconversion of intermediates .

Q. How can computational modeling predict the reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition states for carboxylation/hydroxylation steps.
  • Machine Learning : Train models on adamantane reaction databases to predict optimal conditions (e.g., solvent, catalyst) .
  • Integration with experiments : Validate computational predictions using kinetic studies .

Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data?

  • Methodological Answer :

Re-examine computational parameters : Adjust basis sets or solvation models in DFT calculations.

Isotopic perturbation : Use ¹³C/²H labeling to assign ambiguous peaks (e.g., distinguishing overlapping NMR signals) .

Collaborative frameworks : Combine experimentalists and theoreticians to iteratively refine models .

Q. How do stereoelectronic properties influence supramolecular interactions of this compound?

  • Methodological Answer :

  • Theoretical framework : Apply frontier molecular orbital theory to predict hydrogen-bonding sites.
  • Experimental validation : Use X-ray crystallography or NOESY NMR to map interaction geometries.
  • Example : The carboxyl group’s electron-withdrawing effect directs hydroxyl groups to adopt specific conformations for host-guest binding .

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